2-Methyl-3-sulfamoylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

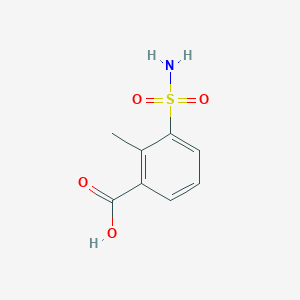

2-Methyl-3-sulfamoylbenzoic acid is a chemical compound with the CAS Number: 1342428-00-5 . It has a molecular weight of 215.23 . The IUPAC name for this compound is 3-(aminosulfonyl)-2-methylbenzoic acid .

Molecular Structure Analysis

The molecular formula of this compound is C8H9NO4S . The InChI code for this compound is 1S/C8H9NO4S/c1-5-6(8(10)11)3-2-4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13) .Scientific Research Applications

Anticonvulsant Activity

- The study by Hamor and Reavlin (1967) examined the anticonvulsant activity of alkyl esters of sulfamoylbenzoic acid. Their research explored the relationship between electronic properties and antielectroshock activity, contributing to the understanding of anticonvulsant properties in related compounds (Hamor & Reavlin, 1967).

Sulfhydryl Group Detection

- Ellman's (1959) research introduced a water-soluble aromatic disulfide, useful for determining sulfhydryl groups in biological materials, showcasing an application in biochemical analysis (Ellman, 1959).

Synthesis of Alkyl Esters

- The synthesis of alkyl esters of 4-amino-2-sulfamoylbenzoic acid was investigated by Hamor and Janfaza (1963), highlighting the chemical synthesis processes and their potential applications in pharmacology (Hamor & Janfaza, 1963).

Molecular Structure and Stability

- Rafique et al. (2009) studied the molecular structure of a salt involving 2-sulfamoylbenzoate, providing insights into intramolecular and intermolecular hydrogen bonding, important for understanding molecular stability and interactions (Rafique, Hussain, Siddiqui, & Tahir, 2009).

Photochemical Degradation Studies

- Andersson and Bobinger (1996) explored the photochemical degradation of crude oil components, where the oxidation process led to the formation of 2-sulfobenzoic acid. This research is significant in environmental chemistry, particularly in understanding the fate of oil spills in oceans (Andersson & Bobinger, 1996).

Ionic Liquid Applications

- Zolfigol et al. (2012) designed an ionic liquid involving sulfonic acid imidazolium nitrate, showcasing its application in the nitration of aromatic compounds. This work is relevant in the field of green chemistry and industrial applications (Zolfigol et al., 2012).

Safety and Hazards

The safety information available indicates that 2-Methyl-3-sulfamoylbenzoic acid may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Sulfamoylbenzoic acid derivatives have been found to inhibit cytosolic phospholipase a2α (cpla2α), an enzyme that plays a crucial role in the arachidonic acid cascade .

Mode of Action

It can be inferred from related compounds that it may interact with its targets through a process of binding and inhibition .

Biochemical Pathways

It’s worth noting that the inhibition of cpla2α can affect the arachidonic acid cascade, a biochemical pathway leading to the formation of prostaglandins and leukotrienes . These compounds are involved in various physiological processes, including inflammation and pain sensation .

Pharmacokinetics

The compound’s molecular weight (21523) and physical form (powder) suggest that it may have suitable properties for absorption and distribution .

Result of Action

The inhibition of cpla2α, and thus the potential reduction in the production of prostaglandins and leukotrienes, could result in anti-inflammatory and analgesic effects .

Properties

IUPAC Name |

2-methyl-3-sulfamoylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-5-6(8(10)11)3-2-4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZORUIWDRHVKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1S(=O)(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-chlorophenyl)sulfonyl]-N-(3,5-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2462877.png)

![benzyl 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetate](/img/structure/B2462880.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2462881.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2462884.png)

![2-[6-(cyclohexylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2462887.png)

![6-(3-Chloro-4-methoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2462888.png)

![1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B2462891.png)